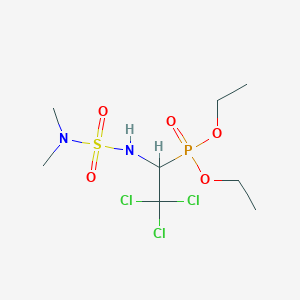![molecular formula C15H14F3N3OS B7519260 N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)
N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DMSA and is known to possess unique properties that make it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of DMSA involves the inhibition of the enzyme thioredoxin reductase, which is responsible for maintaining the redox balance within cells. This inhibition leads to the accumulation of reactive oxygen species, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
DMSA has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. These effects make DMSA a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DMSA in lab experiments is its potent anti-cancer properties, which make it an excellent candidate for the development of new drugs. However, the limitations of using DMSA in lab experiments include its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research and development of DMSA. One potential direction is the identification of new analogs of DMSA that possess improved anti-cancer properties. Another direction is the exploration of the potential applications of DMSA in other areas of research, such as neurodegenerative diseases and inflammation.
In conclusion, DMSA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of DMSA involves the reaction of 2,4-dimethylphenylamine with 4-(trifluoromethyl)pyrimidin-2-ylthiol in the presence of acetic anhydride. DMSA has been extensively studied for its potential applications in the development of new drugs for the treatment of cancer. Its mechanism of action involves the inhibition of the enzyme thioredoxin reductase, which ultimately results in the death of cancer cells. DMSA possesses various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. While there are limitations to using DMSA in lab experiments, there are several future directions for the research and development of this promising compound.
Métodos De Síntesis
The synthesis of DMSA involves the reaction of 2,4-dimethylphenylamine with 4-(trifluoromethyl)pyrimidin-2-ylthiol in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure DMSA.
Aplicaciones Científicas De Investigación
DMSA has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research includes the development of new drugs for the treatment of cancer. DMSA has been shown to possess potent anti-cancer properties and has been found to be effective against a wide range of cancer cell lines.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3OS/c1-9-3-4-11(10(2)7-9)20-13(22)8-23-14-19-6-5-12(21-14)15(16,17)18/h3-7H,8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHKNULJZWPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)

![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)

![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)

![N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7519249.png)
